tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate

Overview

Description

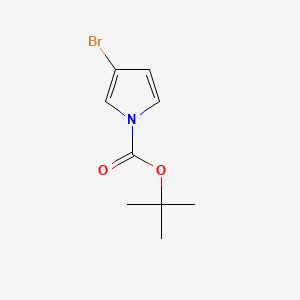

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H12BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine substitution at the third position and a tert-butyl ester group at the first position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl pyrrole-1-carboxylate. One common method includes the following steps:

Starting Material: tert-Butyl pyrrole-1-carboxylate.

Bromination: The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature.

Isolation: The product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction conditions (temperature, pressure, and reagent concentration) can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states. Reduction reactions can also modify the bromine substituent or the ester group.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 3-amino-1H-pyrrole-1-carboxylate, while a Suzuki coupling reaction can produce tert-butyl 3-aryl-1H-pyrrole-1-carboxylate.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it a versatile reagent in synthetic chemistry.

Biological Research

In biological contexts, this compound is studied for its potential as a kinase inhibitor. Research indicates that it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival. The ability to modulate these pathways makes it a candidate for further investigation in cancer therapies.

Medicinal Chemistry

The compound's inhibitory effects on FGFRs have been highlighted in several studies. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong activity (e.g., 7 nM for FGFR1) . This suggests potential therapeutic applications in oncology.

| Compound | Target Receptor | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | FGFR1 | 7 | |

| tert-Butyl 3-bromo-1H-pyrrole derivative | FGFR2 | 9 | |

| tert-Butyl 3-bromo-1H-pyrrole derivative | FGFR3 | 25 |

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis induction and reduced cell proliferation rates, demonstrating its potential as an anti-cancer agent .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of this compound to explore structure-activity relationships. These studies revealed that modifications at specific positions on the pyrrole ring could enhance biological activity against target receptors, paving the way for more effective therapeutic agents .

Industrial Applications

In addition to its research applications, this compound is also utilized in the industrial sector for producing advanced materials and specialty chemicals. Its unique chemical structure allows for the development of materials with tailored properties suitable for various applications.

Mechanism of Action

The mechanism by which tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In drug development, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can facilitate binding interactions through halogen bonding, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine substituent instead of bromine.

tert-Butyl 3-iodo-1H-pyrrole-1-carboxylate: Contains an iodine substituent, offering different reactivity due to the larger atomic size and lower bond dissociation energy.

tert-Butyl 3-fluoro-1H-pyrrole-1-carboxylate: Fluorine substitution provides unique electronic properties and increased stability.

Uniqueness

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is unique due to the specific reactivity of the bromine atom, which balances between the reactivity of chlorine and iodine. This makes it particularly useful for selective functionalization in synthetic chemistry.

Biological Activity

tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (CAS No. 475561-75-2) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, making them valuable in drug discovery and development. This article explores the biological activity of this compound, including its chemical characteristics, synthesis, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₉H₁₂BrN₁O₂

- Molecular Weight : 246.1 g/mol

- Structure : The compound features a pyrrole ring with a bromine atom at the 3-position and a tert-butyl ester at the carboxylic acid position.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-1H-pyrrole with tert-butyl chloroformate. This process requires careful optimization to achieve high yields and purity.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) values, which suggest their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | Not yet established | N/A |

| Pyrrole derivatives (e.g., benzamide derivatives) | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Antituberculosis Activity

A series of pyrrole derivatives have been developed targeting Mycobacterium tuberculosis, with some exhibiting promising activity with MIC values as low as 5 µM. This highlights the potential of pyrrole-based compounds in combating tuberculosis.

Study on Pyrrole Derivatives

A recent study focused on the synthesis and evaluation of various pyrrole derivatives, including those related to this compound. The findings indicated that modifications to the pyrrole structure could enhance biological activity, particularly against bacterial pathogens.

Proteomics Applications

This compound serves as a scaffold for designing new drugs targeting various diseases. Its unique structure allows for modifications that can lead to enhanced biological interactions, making it a candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate with high purity?

- Methodology : Use lithium diisopropylamide (LDA) as a strong base to deprotonate the pyrrole ring at low temperatures (-78°C) under an inert argon atmosphere. Subsequent electrophilic bromination with trimethylborate or analogous reagents in dry tetrahydrofuran (THF) ensures regioselectivity at the 3-position. Aqueous workup and recrystallization from hexanes/ethyl acetate mixtures yield high-purity crystals .

- Key Considerations : Strict anhydrous conditions and controlled temperature are critical to avoid side reactions.

Q. What safety protocols should be followed when handling tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in the laboratory?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection or OV/AG-P99 cartridges if volatile byproducts are present .

- Storage : Store in airtight containers at 2–8°C in a ventilated, explosion-proof cabinet away from ignition sources. Ground metal containers to prevent static discharge .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate?

- Nuclear Magnetic Resonance (NMR) : H NMR reveals the tert-butyl group (singlet at ~1.4 ppm) and pyrrole ring protons (multiplet at 6.5–7.2 ppm). C NMR confirms the carbonyl (165–170 ppm) and brominated carbon (90–100 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and bromine isotope pattern.

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1740 cm) and C-Br (~600 cm) validate functional groups .

Q. How can chromatographic purification challenges be addressed for this compound?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) for optimal separation. Add 0.25% triethylamine to suppress tailing caused by residual acidity .

- Recrystallization : Hexanes/ethyl acetate (3:1) at ambient temperature yields single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate?

- Procedure : Grow single crystals via slow evaporation of a saturated hexane/ethyl acetate solution. Use SHELXL for refinement, with isotropic displacement parameters for hydrogen atoms. The tert-butyl group’s axial/equatorial conformation can be determined using dynamic NMR and DFT cross-validation .

- Case Study : In triazinanes, tert-butyl axial positioning was confirmed via low-temperature NMR and crystallography, highlighting the role of solvent interactions in stabilizing conformers .

Q. What computational approaches predict the reactivity of the brominated pyrrole ring in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., THF vs. DMF) can be modeled using explicit solvent molecules to refine transition-state energetics .

- Mechanistic Insight : For Suzuki-Miyaura couplings, DFT reveals oxidative addition barriers for Pd(0) catalysts interacting with the C-Br bond .

Q. How do reaction conditions influence regioselectivity in functionalizing the pyrrole ring?

- Temperature and Catalysts : Low temperatures (-78°C) favor kinetic control, directing electrophiles to the 3-position. Transition-metal catalysts (e.g., Pd(PPh)) enable selective C–H activation at the 5-position under milder conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing substitution rates .

Q. What strategies mitigate decomposition during prolonged storage or reaction cycles?

- Stabilization : Add radical inhibitors (e.g., BHT) to suppress autoxidation. Store under nitrogen with molecular sieves to prevent hydrolysis of the tert-butyl ester .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free pyrrole or tert-butanol) .

Properties

IUPAC Name |

tert-butyl 3-bromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBWQHBOCOJUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.